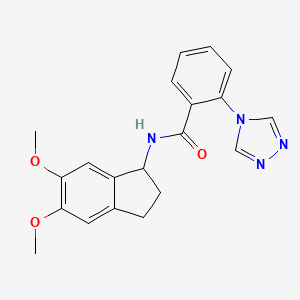![molecular formula C34H38N2O4 B14939049 2-Amino-4',4',6',7,7,8'-hexamethyl-6'-phenyl-3-propionyl-5',6',7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline]-2',5(6H)-dione](/img/structure/B14939049.png)
2-Amino-4',4',6',7,7,8'-hexamethyl-6'-phenyl-3-propionyl-5',6',7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline]-2',5(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4’,4’,6’,7,7,8’-hexamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4’,4’,6’,7,7,8’-hexamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromene and pyrroloquinoline intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4’,4’,6’,7,7,8’-hexamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
2-Amino-4’,4’,6’,7,7,8’-hexamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4’,4’,6’,7,7,8’-hexamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydroxy-6-hydroxymethyldihydropteridine diphosphokinase: Another complex organic compound with potential biological activity.
1-Naphthalenamine, 5,6,7,8-tetrahydro-: A structurally related compound with different functional groups and properties.
Uniqueness
2-Amino-4’,4’,6’,7,7,8’-hexamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C34H38N2O4 |
|---|---|
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
2'-amino-6,7',7',9,11,11-hexamethyl-9-phenyl-3'-propanoylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-6,8-dihydrochromene]-2,5'-dione |
InChI |
InChI=1S/C34H38N2O4/c1-8-23(37)27-29(35)40-25-17-31(3,4)16-24(38)26(25)34(27)22-15-19(2)14-21-28(22)36(30(34)39)32(5,6)18-33(21,7)20-12-10-9-11-13-20/h9-15H,8,16-18,35H2,1-7H3 |
Clave InChI |
BQIZFFQUTFMSEQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(OC2=C(C13C4=CC(=CC5=C4N(C3=O)C(CC5(C)C6=CC=CC=C6)(C)C)C)C(=O)CC(C2)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-2H-1,5-benzodioxepin-7-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14938973.png)
![N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B14938979.png)
![2-(2-morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione](/img/structure/B14938986.png)
![ethyl 4-[({1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate](/img/structure/B14938992.png)
![2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14938997.png)
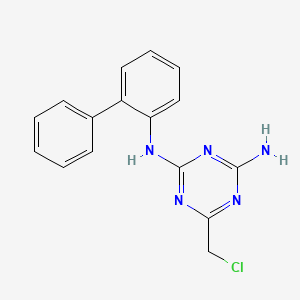

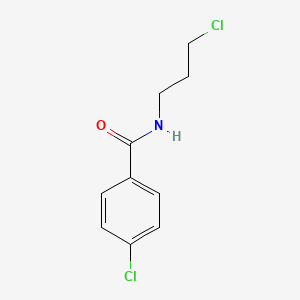
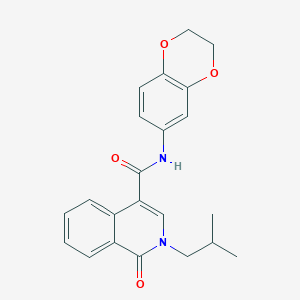
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14939050.png)
![2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939055.png)
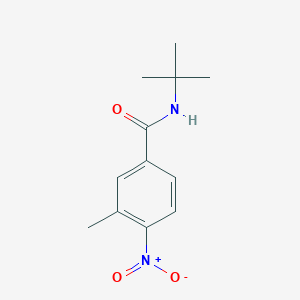
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanamide](/img/structure/B14939065.png)
